REACTION_SMILES
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[C-:12]#[N:13].[C:15](=[O:16])([OH:17])[O-:18].[I:1][CH2:2][CH:3]1[NH:4][c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]2[CH2:11]1.[K+:14].[Na+:19].[O:20]=[CH:21][N:22]([CH3:23])[CH3:24]>>[CH2:2]([CH:3]1[NH:4][c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]2[CH2:11]1)[C:12]#[N:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[C-]#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ICC1Cc2ccccc2N1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Type
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product
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Smiles
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N#CCC1Cc2ccccc2N1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |